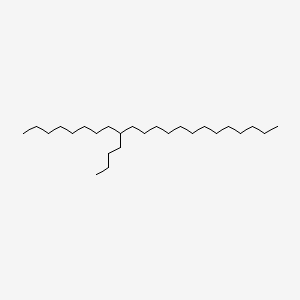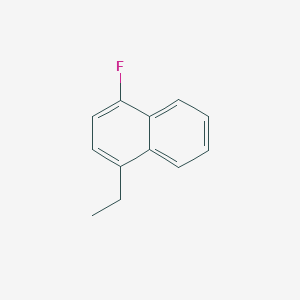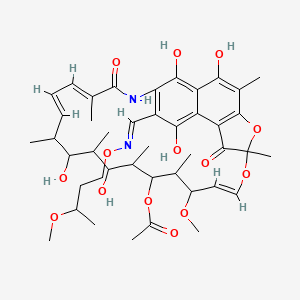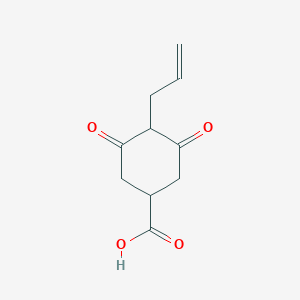![molecular formula C8H6Cl2F2S B14637200 [(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene CAS No. 56354-34-8](/img/structure/B14637200.png)
[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene is an organosulfur compound characterized by the presence of a benzene ring attached to a sulfanyl group, which is further bonded to a 2,2-dichloro-1,1-difluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene typically involves the reaction of benzene thiol with 2,2-dichloro-1,1-difluoroethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in large quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Amines, alkoxides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dichloro-difluoroethyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(2,2-Dichloro-1,1-difluoroethyl)thio]benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.
[(2,2-Dichloro-1,1-difluoroethyl)oxy]benzene: Contains an ether linkage, leading to different reactivity and applications.
[(2,2-Dichloro-1,1-difluoroethyl)amino]benzene: Features an amino group, which can significantly alter its chemical and biological properties.
Propriétés
Numéro CAS |
56354-34-8 |
|---|---|
Formule moléculaire |
C8H6Cl2F2S |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
(2,2-dichloro-1,1-difluoroethyl)sulfanylbenzene |
InChI |
InChI=1S/C8H6Cl2F2S/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H |
Clé InChI |
XNNZMKNEXVBOCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(C(Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
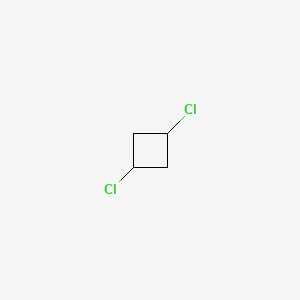
![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
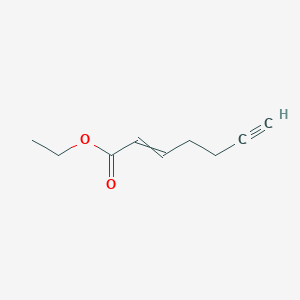
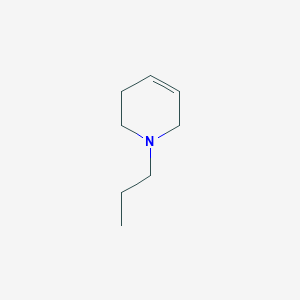
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)

